Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C25H26N2O6S2. Unfortunately, the specific structural details or a graphical representation of the molecule were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Transformations
The compound's relevance in organic synthesis is highlighted by its potential use in the formation and modification of cephem derivatives, as well as its involvement in transformations related to thiophene derivatives. For instance, the degradation of cephem derivatives by triphenylmethyl cation reveals insights into the cleavage of specific bonds in the molecule, suggesting a role in the study of antibiotic structures and their modification (Shiozaki & Hiraoka, 1977). Additionally, the study on transformations of dimethylbenzothiophenes by Pseudomonas strains points towards biotransformation applications, potentially offering a pathway for the bioremediation of thiophene derivatives or the synthesis of novel compounds with specific functionalities (Kropp, Saftić, Andersson, & Fedorak, 1996).
Mechanistic Insights in Chemical Reactions
Investigations into the mechanisms of aromatic nucleophilic substitution reactions in dipolar aprotic solvents provide a foundation for understanding how ortho substituents, such as those present in the compound, influence reaction pathways. This knowledge is crucial for designing synthetic routes that are more efficient and selective (Emokpae, Uwakwe, & Hirst, 1993).
Photoinduced Electron Transfer Polymerization
The study of sulfur-containing carboxylic acids (SCCA) in photoinduced free-radical polymerizations, with a focus on their roles as electron donors, provides insights into the utility of sulfur-containing compounds in initiating polymerization processes. This research has implications for the development of new photopolymerization techniques and materials (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Applications in Heterocyclic Chemistry
The compound's utility is further emphasized in heterocyclic chemistry, where its structure serves as a building block for the synthesis of various heterocyclic compounds. Studies such as the synthesis of polyfunctionalized quinolines from thiophene derivatives underscore the versatility of these molecules in accessing a wide range of biologically relevant structures (Tominaga, Luo, & Castle, 1994).
Future Directions
The future directions for the use and study of this compound would depend on the specific research or industrial context. Given the presence of the morpholine motif, which is common in many biologically relevant compounds , potential areas of interest could include medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S2/c1-16-14-27(15-17(2)33-16)35(30,31)20-11-9-19(10-12-20)24(28)26-21-13-22(18-7-5-4-6-8-18)34-23(21)25(29)32-3/h4-13,16-17H,14-15H2,1-3H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXAGJKHPAUZDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.